N-((2E)-4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
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Overview
Description
N-((2E)-4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2E)-4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution Reaction: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Ylidene Formation: The ylidene group is formed by reacting the thiazole derivative with a benzylidene compound under basic conditions.
Final Coupling: The final step involves the coupling of the ylidene-thiazole derivative with aniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group, converting it to a saturated methylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated methylene derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2E)-4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
- N-((2E)-4-(4-fluorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
- N-((2E)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
Uniqueness
N-((2E)-4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Properties
Molecular Formula |
C22H17ClN2S |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H17ClN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-15-17-7-3-1-4-8-17)25(21)20-9-5-2-6-10-20/h1-14,16H,15H2 |
InChI Key |
KYGWERWILNLPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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